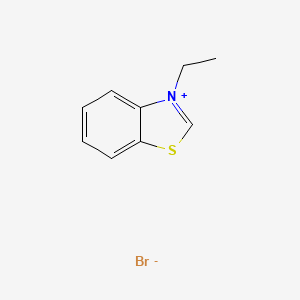

3-エチルベンゾチアゾリウムブロミド

概要

説明

3-Ethylbenzothiazolium Bromide is an organic compound with the molecular formula C9H10BrNS. It is a white to almost white crystalline powder, commonly used in research and various chemical applications. This compound is known for its role as a catalyst in organic synthesis, particularly in benzoin condensation reactions .

科学的研究の応用

3-Ethylbenzothiazolium Bromide has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

作用機序

Target of Action

The primary target of 3-Ethylbenzothiazolium Bromide is the glycosidic bond of carbohydrates . This compound acts as a reagent that cleaves these bonds, which are essential for the structure and function of carbohydrates .

Mode of Action

3-Ethylbenzothiazolium Bromide interacts with its targets by breaking the glycosidic bonds of carbohydrates . The reaction time and selectivity of this process can be controlled by adjusting the amount of 3-Ethylbenzothiazolium Bromide in the reaction system .

Biochemical Pathways

The cleavage of glycosidic bonds by 3-Ethylbenzothiazolium Bromide affects the metabolic pathways of carbohydrates . This can lead to changes in the structure and function of these molecules, impacting various biochemical processes.

Pharmacokinetics

Its molecular weight is 24415 g/mol , and it has a melting point of 206 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The cleavage of glycosidic bonds by 3-Ethylbenzothiazolium Bromide can lead to the breakdown of carbohydrates . This can result in changes at the molecular and cellular levels, potentially affecting the structure and function of these molecules.

Action Environment

The action of 3-Ethylbenzothiazolium Bromide can be influenced by various environmental factors. For instance, the reaction time and selectivity can be controlled by changing the amount of 3-Ethylbenzothiazolium Bromide in the reaction system . Additionally, it should be stored at 10°C - 25°C, under inert gas like Nitrogen, and protected from light . These conditions can influence the compound’s action, efficacy, and stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzothiazolium Bromide typically involves the reaction of benzothiazole with ethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of 3-Ethylbenzothiazolium Bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions: 3-Ethylbenzothiazolium Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert it into thiazolidines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolium derivatives .

類似化合物との比較

3-Ethylbenzothiazolium Bromide can be compared with other benzothiazolium derivatives, such as:

- 3-Methylbenzothiazolium Bromide

- 3-Phenylbenzothiazolium Bromide

- 3-Benzylbenzothiazolium Bromide

Uniqueness: The uniqueness of 3-Ethylbenzothiazolium Bromide lies in its specific ethyl substitution, which influences its reactivity and catalytic properties. Compared to its methyl or phenyl counterparts, the ethyl group provides a balance between steric hindrance and electronic effects, making it an effective catalyst in certain reactions .

生物活性

3-Ethylbenzothiazolium bromide, a compound with the molecular formula CHBrNS and a molecular weight of 244.15 g/mol, has garnered attention for its diverse biological activities. This article synthesizes available research findings, highlighting its synthesis, biological effects, and potential applications in various fields.

3-Ethylbenzothiazolium bromide is synthesized through the reaction of 2-benzylbenzothiazole with ethyl iodide. This process yields 3-ethylbenzothiazolium iodide, which can be converted to the bromide form. The compound is characterized by its unique structure that includes a benzothiazole moiety, which is known for its biological activity.

| Property | Details |

|---|---|

| CAS Number | 32446-47-2 |

| Molecular Formula | CHBrNS |

| Molecular Weight | 244.15 g/mol |

| IUPAC Name | 3-ethyl-1,3-benzothiazol-3-ium; bromide |

| Synonyms | Benzothiazolium, 3-ethyl-, bromide |

Antimicrobial Properties

Research indicates that benzothiazole derivatives, including 3-ethylbenzothiazolium bromide, exhibit significant antimicrobial activity. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents . The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxic Effects

In cellular studies, 3-ethylbenzothiazolium bromide has shown cytotoxic effects against tumor cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of cancer cells in vitro. The compound's effectiveness is often measured using IC values, indicating the concentration required to reduce cell viability by 50%. Specific case studies have reported IC values in the low micromolar range, demonstrating its potential as an anticancer agent .

Growth Regulation in Plants

Additionally, this compound has been investigated for its growth-regulating effects on plants such as Triticum aestivum (wheat). Experimental results showed that certain derivatives of benzothiazole compounds could stimulate growth and enhance resistance to environmental stressors. This suggests potential applications in agriculture as growth promoters or protective agents against pathogens .

Case Studies and Research Findings

- Antimicrobial Activity : A study found that 3-ethylbenzothiazolium bromide exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of common antibiotics .

- Cytotoxicity in Cancer Cells : In vitro assays revealed that treatment with 3-ethylbenzothiazolium bromide led to a dose-dependent decrease in cell viability in human leukemia cells. The EC value was determined to be approximately 190 nM, indicating high potency compared to standard chemotherapeutic agents like methotrexate .

- Plant Growth Promotion : In trials on wheat seedlings, certain concentrations of 3-ethylbenzothiazolium bromide resulted in enhanced root and shoot growth compared to untreated controls. This effect was attributed to increased chlorophyll content and improved photosynthetic efficiency .

特性

IUPAC Name |

3-ethyl-1,3-benzothiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWYYTURPBHPFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC2=CC=CC=C21.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954195 | |

| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32446-47-2 | |

| Record name | Benzothiazolium, 3-ethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-ethylbenzothiazolium bromide in the synthesis of dihydroxyacetone (DHA)?

A1: 3-Ethylbenzothiazolium bromide acts as a catalyst in the formose reaction, facilitating the formation of DHA from formaldehyde. [, ] This reaction typically requires harsh conditions, but the use of 3-ethylbenzothiazolium bromide allows for milder conditions and improved selectivity towards DHA. [, ]

Q2: How does the choice of solvent and co-catalyst impact the synthesis of DHA when using 3-ethylbenzothiazolium bromide?

A2: Research indicates that using butyl alcohol as a solvent and triethylamine as a co-catalyst, alongside 3-ethylbenzothiazolium bromide, can significantly influence the yield of DHA. [] Specifically, these choices led to a DHA yield of 37% with a selectivity of 95-98%. [] Further purification steps involving esterification and hydrolysis increased the purity to 99.8% and the overall yield to 72%. []

Q3: Can 3-ethylbenzothiazolium bromide be used to synthesize other carbohydrates besides DHA?

A3: Yes, 3-ethylbenzothiazolium bromide has shown effectiveness in synthesizing higher-order ketoses from aldoses. [] For instance, reacting aldopentoses with formaldehyde in the presence of 3-ethylbenzothiazolium bromide yields the corresponding ketohexoses in high yield. [] This demonstrates the catalyst's versatility in carbohydrate synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。